molecular formula C20H25BrN6O B10951998 N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-6-cyclopropyl-N,3-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-6-cyclopropyl-N,3-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10951998
M. Wt: 445.4 g/mol
InChI Key: NQFYNHIKGGRFBF-UHFFFAOYSA-N
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Description

N-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-6-CYCLOPROPYL-1-ISOPROPYL-N,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound. It features a pyrazole and pyridine ring system, which are known for their significant roles in medicinal chemistry and pharmaceutical applications. This compound is of interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

The synthesis of N-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-6-CYCLOPROPYL-1-ISOPROPYL-N,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps. One common synthetic route starts with the iodization of 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate. This intermediate is then protected using PMB-Cl to produce a key intermediate . The final steps involve coupling reactions and deprotection under specific conditions to yield the target compound. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

N-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-6-CYCLOPROPYL-1-ISOPROPYL-N,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like sodium azide (NaN3). Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-6-CYCLOPROPYL-1-ISOPROPYL-N,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications due to its interaction with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-6-CYCLOPROPYL-1-ISOPROPYL-N,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar compounds include other pyrazole and pyridine derivatives, such as:

Properties

Molecular Formula

C20H25BrN6O

Molecular Weight

445.4 g/mol

IUPAC Name

N-[(4-bromo-2-methylpyrazol-3-yl)methyl]-6-cyclopropyl-N,3-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H25BrN6O/c1-11(2)27-19-18(12(3)24-27)14(8-16(23-19)13-6-7-13)20(28)25(4)10-17-15(21)9-22-26(17)5/h8-9,11,13H,6-7,10H2,1-5H3

InChI Key

NQFYNHIKGGRFBF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)N(C)CC4=C(C=NN4C)Br)C(C)C

Origin of Product

United States

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